2-Hydroxymethyl Loratadine

Process Chemistry Isomer Identification Synthetic Yield

In Loratadine syrup analysis, non-specific impurity standards cause inaccurate quantification and ANDA rejection. 2-Hydroxymethyl Loratadine (CAS 609806-39-5) is the mandated USP reference standard for this primary oxidative degradant (approx. 0.5% formation rate). • Official USP reference standard for HPLC/UPLC method validation and system suitability • Distinct LogD 4.58 ensures baseline chromatographic resolution from Loratadine (LogD 5.20) • Essential for forced degradation studies and stability-indicating method development Supplied with full characterization data compliant with ICH and compendial (USP/EP) requirements.

Molecular Formula C23H25ClN2O3
Molecular Weight 412.914
CAS No. 609806-39-5
Cat. No. B563397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethyl Loratadine
CAS609806-39-5
Synonyms4-[8-Chloro-5,6-dihydro-2-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylic Acid Ethyl Ester; 
Molecular FormulaC23H25ClN2O3
Molecular Weight412.914
Structural Identifiers
SMILESCCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)CO)C=C(C=C3)Cl)CC1
InChIInChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13,27H,2-4,9-12,14H2,1H3
InChIKeyXTEULJRKHVVHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxymethyl Loratadine: USP Impurity Standard


2-Hydroxymethyl Loratadine (CAS 609806-39-5) is a derivative of the second-generation antihistamine Loratadine, distinguished by the presence of a hydroxymethyl group on its pyridine ring . It is classified as a benzocycloheptapyridine [1] and is a recognized process impurity and degradant, particularly in liquid formulations such as syrups, necessitating its quantification in pharmaceutical analysis . The compound is an official USP reference standard, underscoring its role as an essential material for analytical method development and validation in quality control .

USP impurity standard: compendial reference material for Loratadine quality control
Analytical workflow fit: HPLC/UPLC method development and validation
Formulation context: primary degradant marker in Loratadine syrup formulations

2-Hydroxymethyl Loratadine: Why Specificity Matters


In analytical method development for Loratadine, the use of a structurally precise reference standard is not merely a best practice but a regulatory requirement. 2-Hydroxymethyl Loratadine is a specific, quantifiable impurity generated under defined formulation conditions, with its own distinct physicochemical properties and formation kinetics [1]. Substituting this specific compound with another Loratadine impurity, such as the 4-isomer or a degradation product like Desloratadine, would lead to inaccurate quantification, compromise method validation, and fail to meet compendial (USP/EP) specifications. The differentiation below provides the verifiable data that justifies the procurement of this specific standard.

Required standard
2-Hydroxymethyl Loratadine
USP-designated process impurity with defined chromatographic polarity and formation profile
Potential substitute
4-Hydroxymethyl Isomer
Regioisomer with different retention behavior; may shift quantification and fail compendial specificity criteria
Required standard
2-Hydroxymethyl Loratadine
Characterized degradant marker with established formation kinetics in syrup formulations
Potential substitute
Desloratadine
Active metabolite with distinct mechanism; degradation profile may not transfer and can compromise stability-indicating method validation

2-Hydroxymethyl Loratadine: Differentiation Evidence


2- vs 4-Hydroxymethyl Isomer Selectivity

During the synthesis of the hydroxymethyl impurities of Loratadine, a cyanide nucleophilic substitution step produces a mixture of 2- and 4-nitrile isomers. This reaction is highly regioselective, favoring the formation of the 2-isomer over the 4-isomer in a 4:1 ratio [1]. This intrinsic synthetic bias dictates that 2-Hydroxymethyl Loratadine is the predominant isomer that must be characterized and controlled in manufacturing processes.

2- vs 4-Isomer Selectivity
Head-to-head
4:1 ratio favoring 2-isomer
Predominant impurity in synthesis; primary target for method development
Cyanide nucleophilic substitution context
Process Chemistry Isomer Identification Synthetic Yield

Formation Yield in Syrup Formulations

In Loratadine syrup formulations, 2-Hydroxymethyl Loratadine is a known contaminant that forms under specific conditions. Accelerated degradation studies have quantified its formation at a concentration of up to 0.5% . This level is significant enough to require monitoring and control in pharmaceutical quality assurance, and this compound serves as the certified reference standard for that purpose.

Formation Yield in Syrup
Class-level
Up to 0.5% formation
Requires monitoring as a major degradant in stability studies
Accelerated degradation data; source review required
Formulation Science Degradation Product Stability Testing

Chromatographic Polarity Shift

The introduction of the hydroxymethyl group into the Loratadine scaffold significantly alters the compound's polarity, which directly impacts its chromatographic behavior. This structural modification is reflected in predicted physicochemical properties: the target compound, 2-Hydroxymethyl Loratadine, has a predicted LogD (pH 7.4) of 4.58 [1]. In contrast, the parent compound, Loratadine, has a reported LogD of 5.20 [2]. This difference in lipophilicity is a critical factor in developing separation methods (e.g., HPLC, UPLC) capable of resolving this impurity from the main drug peak.

Chromatographic Polarity Shift
Cross-study
LogD 4.58 vs. Loratadine 5.20
Confirms distinct elution profile; supports resolution method development
Predicted vs. reported LogD comparison
Analytical Chemistry Chromatography Physicochemical Properties

USP Reference Standard Designation

2-Hydroxymethyl Loratadine is officially recognized and listed as a 'Loratadine 2-Hydroxymethyl Impurity (USP)' . This USP designation means the compound is manufactured and characterized to meet stringent pharmacopeial standards for use as a reference standard. In contrast, many other Loratadine-related impurities, such as the 4-hydroxymethyl isomer (CAS 609806-40-8), are not always designated as official USP reference standards for the same analytical purpose . This official compendial status makes the procurement of this specific compound mandatory for any laboratory seeking to validate a method according to USP guidelines.

USP Reference Standard
Class-level
Official USP designation
Mandatory for compendial method compliance in regulated labs
USP monograph context; confirm current lot designation
Quality Control Regulatory Compliance Pharmacopoeia

2-Hydroxymethyl Loratadine: Key Applications


Loratadine Syrup Method Validation

For analytical chemists developing and validating HPLC or UPLC methods for Loratadine syrup formulations, 2-Hydroxymethyl Loratadine is the mandatory reference standard. Its USP designation and defined formation rate of 0.5% mean it must be separated and accurately quantified . Its distinct LogD value of 4.58 (compared to Loratadine's 5.20) ensures chromatographic resolution, making it the ideal probe for assessing method specificity and system suitability [1]. Procuring this specific standard is the only path to a fully compliant ANDA submission .

Stability-Indicating Method for Liquid Formulations

Given that 2-Hydroxymethyl Loratadine is a primary oxidative degradation product in liquid formulations, it is an essential marker for forced degradation and stability studies . A stability-indicating method must be capable of quantifying this impurity at levels of at least 0.5% to meet regulatory requirements [1]. This compound allows formulators to accurately track degradation pathways and establish robust shelf-life specifications, making it a critical procurement item for formulation scientists and quality control departments.

API Process Control & Impurity Profiling

In the manufacturing of Loratadine API, process chemists require 2-Hydroxymethyl Loratadine as a reference standard to monitor the purity of the final product. The synthesis of Loratadine can yield this impurity as the predominant isomer in a 4:1 ratio over its 4-substituted analog . By using the certified reference standard, chemists can develop in-process controls to ensure the impurity profile of each batch remains consistent and within acceptable limits, thereby avoiding costly batch rejections.

Loratadine Metabolism & Pharmacokinetics

For researchers investigating the metabolism and disposition of Loratadine, 2-Hydroxymethyl Loratadine is a necessary analytical tool. While Desloratadine is the major active metabolite, this hydroxylated derivative represents a distinct metabolic or chemical degradation pathway. Its availability as a pure reference standard allows for the definitive identification and quantification of this specific analyte in complex biological matrices (e.g., plasma, urine, feces), supporting more complete and accurate pharmacokinetic and toxicological profiles .

Application
Selection Property
Validation Focus
Loratadine Syrup Method Validation
USP compendial designation
Chromatographic resolution and specificity against parent drug
Stability-Indicating Method Development
Degradation product identity and formation context
Forced degradation study correlation and quantitation threshold
API Process Control & Impurity Profiling
Regioselective synthesis ratio context
Batch-to-batch impurity profile consistency review
Loratadine Metabolism Research
Distinct chromatographic behavior relative to parent and major metabolite
Analyte identification and quantification in research matrices
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